molecular formula C24H51O2PS2 B13756498 O,O-Didodecyl hydrogen dithiophosphate CAS No. 6028-51-9

O,O-Didodecyl hydrogen dithiophosphate

Cat. No.: B13756498
CAS No.: 6028-51-9
M. Wt: 466.8 g/mol
InChI Key: RZAQYVWTBXBLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O-Didodecyl hydrogen dithiophosphate can be synthesized through the reaction of dodecyl alcohol with phosphorus pentasulfide (P2S5) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under mild conditions, with the formation of the dithiophosphate ester as the primary product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves a one-pot reaction where dodecyl alcohol is reacted with phosphorus pentasulfide in the presence of a base. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

O,O-Didodecyl hydrogen dithiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiophosphates, and substituted dithiophosphates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O-Didodecyl hydrogen dithiophosphate is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogues. These properties include enhanced solubility in non-polar solvents and improved performance as a lubricant additive .

Properties

CAS No.

6028-51-9

Molecular Formula

C24H51O2PS2

Molecular Weight

466.8 g/mol

IUPAC Name

didodecoxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C24H51O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28,29)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,28,29)

InChI Key

RZAQYVWTBXBLLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCC)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.